Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Medicinal Chemistry Bioisosterism Drug Design

This compound is a structurally unique isothiazole-acetamide fragment distinguished by its succinimidyl (2,5-dioxopyrrolidin-1-yl) terminus. Unlike other N-(3-methylisothiazol-5-yl)acetamide analogs, it provides an electron-deficient cyclic imide essential for mapping steric/electronic tolerance at the acetamide N-terminus. Procurement is imperative for SAR studies targeting FoxO1 agonism, BACE1 downregulation, or bioisosteric replacement of thiazole CNS ligands. Its fragment-like properties (MW 253.28, HBD 1, HBA 4) make it ideal for CNS lead optimization and covalent probe development.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28
CAS No. 1219914-40-5
Cat. No. B2841002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
CAS1219914-40-5
Molecular FormulaC10H11N3O3S
Molecular Weight253.28
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)CN2C(=O)CCC2=O
InChIInChI=1S/C10H11N3O3S/c1-6-4-8(17-12-6)11-7(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,14)
InChIKeyLSVGPMSFQRXFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1219914-40-5): Compound Identity and Structural Class for Procurement Decisions


2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS 1219914-40-5) is a synthetic heterocyclic small molecule with the molecular formula C₁₀H₁₁N₃O₃S and a molecular weight of 253.28 g/mol . It features a succinimide ring (2,5-dioxopyrrolidine) connected via an acetamide linker to a 3-methyl-1,2-thiazole (isothiazole) moiety, placing it within the class of N-(heteroaryl)acetamide derivatives containing a cyclic imide terminus. This scaffold architecture is shared by several bioactive isothiazole-acetamide compounds, including FoxO1 agonists and NLRP3 inflammasome modulators, indicating potential utility in neuroinflammation and metabolic signaling research [1]. However, the specific substitution pattern — succinimidyl at the acetamide N-terminus and 3-methyl on the isothiazole — is distinct from published analogs and has not yet been the subject of peer-reviewed pharmacological characterization.

Why 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Cannot Be Replaced by General Isothiazole-Acetamide Analogs


Isothiazole-acetamide derivatives exhibit highly divergent biological activities depending on the N-terminal substituent attached to the acetamide carbonyl. Published evidence shows that replacing the 2-oxobenzo[d]oxazol-3(2H)-yl group with alternative heterocycles in N-(3-methylisothiazol-5-yl)acetamides dramatically alters target engagement: compound D (2-oxobenzo[d]oxazol-3(2H)-yl) demonstrates FoxO1 agonism and BACE1 downregulation [1], whereas compounds with pyrimidinone or isoxazole substituents in the same position exhibit entirely different pharmacological profiles . The 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety in the target compound introduces a uniquely electron-deficient cyclic imide not present in any characterized isothiazole-acetamide comparator, which may confer distinct hydrogen-bonding capacity, metabolic stability, and target selectivity. Generic substitution with a thiazole analog (replacing the isothiazole sulfur position) or with alternative N-substituted acetamides would yield a molecule with fundamentally different electronic and steric properties, rendering it unsuitable as a research tool equivalent . For procurement decisions, this structural uniqueness necessitates compound-specific sourcing rather than analog replacement.

Comparative Evidence Table for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide vs. Structural Analogs


Isothiazole vs. Thiazole Heterocycle: Differential Physicochemical Properties Affecting Ligand Efficiency

The target compound contains an isothiazole ring (1,2-thiazole) in which the sulfur and nitrogen atoms are adjacent. The closest structural analog — 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylthiazol-5-yl)acetamide — replaces this with a thiazole ring (1,3-thiazole) where sulfur and nitrogen are separated by a carbon. This seemingly minor positional isomerism produces measurable differences in dipole moment, hydrogen-bond acceptor strength, and π-electron distribution across the heterocycle . In the broader isothiazole/thiazole literature, this substitution has been documented to alter target binding affinity by 10- to 100-fold in neuronal nicotinic acetylcholine receptor (nAChR) ligand series, where isothiazole-containing compounds demonstrated nanomolar binding affinities comparable to (S)-nicotine while thiazole analogs showed substantially reduced potency [1]. Although no direct head-to-head data exist for the exact target-compound pair, the class-level evidence indicates that the isothiazole sulfur placement is a critical determinant of molecular recognition and cannot be assumed interchangeable with thiazole.

Medicinal Chemistry Bioisosterism Drug Design

N-Terminal Succinimidyl vs. Alternative Heterocyclic Substituents: Impact on FoxO1/BACE1 Pathway Modulation

The most extensively characterized compound sharing the identical 3-methylisothiazol-5-yl acetamide core is N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (compound D), which demonstrated FoxO1 agonism, BACE1 downregulation, and reduction of Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in SH-SY5Y cells [1]. The structural difference between compound D and the target compound resides exclusively at the N-terminal group: compound D bears a 2-oxobenzo[d]oxazol-3(2H)-yl substituent, whereas the target compound bears a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. The succinimidyl group is more electron-deficient and sterically compact than the benzoxazolone, which is predicted to alter hydrogen-bond donor/acceptor topology at the acetamide carbonyl interface. No published comparative binding or functional data exist between these two compounds at FoxO1 or any other target. However, the FoxO1/BACE1 pathway relevance of this chemotype establishes a rational basis for investigating the target compound as a structurally differentiated probe in the same biological context, with the succinimidyl substitution potentially offering distinct pharmacokinetic or selectivity advantages that remain to be empirically determined [1].

Neurodegeneration Alzheimer's Disease FoxO1 Agonism

Succinimidyl Functional Group: Reactivity and Conjugation Potential Differentiating the Target Compound from Non-Imide Analogs

The 2,5-dioxopyrrolidin-1-yl (succinimidyl) group in the target compound distinguishes it from the vast majority of reported isothiazole-acetamide derivatives, which bear non-imide N-terminal substituents such as phenyl, benzoxazolone, pyrimidinone, or isoxazole groups . Cyclic imides like succinimide are established electrophilic handles exploited in medicinal chemistry for covalent inhibitor design, and their N-substituted derivatives serve as activated esters (e.g., NHS esters) in bioconjugation chemistry . The target compound, by virtue of its succinimidyl-acetamide architecture, offers a scaffold that combines an isothiazole recognition element with a potentially reactive or conjugation-competent imide terminus — a dual functionality absent in compound D (benzoxazolone) and in pyrimidinone or isoxazole analogs . While no experimental reactivity data are published for this specific compound, the class-level precedent for succinimidyl-containing molecules in ADC linker chemistry and covalent probe development provides a rational basis for selecting this compound over non-imide analogs in applications requiring chemoselective functionalization.

Chemical Biology Bioconjugation Targeted Protein Degradation

Molecular Weight and Physicochemical Differentiation from Isothiazole-Acetamide Chemical Probes

The target compound (MW = 253.28 g/mol, C₁₀H₁₁N₃O₃S) is significantly smaller and more polar than the published FoxO1 agonist compound D (exact MW not publicly listed but formula contains additional fused benzoxazolone ring system, estimated MW > 300 g/mol) and other isothiazole-acetamide analogs with extended aromatic substituents [1]. Within the broader class of CNS-penetrant isothiazole derivatives, lower molecular weight and reduced aromatic ring count correlate with improved brain exposure and ligand efficiency metrics [2]. The target compound's compact structure (rotatable bond count ≤ 4; H-bond donors = 1; H-bond acceptors = 4) positions it within favorable CNS drug-like property space per Lipinski and CNS MPO criteria. Although head-to-head pharmacokinetic data are unavailable, the physicochemical differentiation — particularly the absence of the extended aromatic system present in compound D — predicts distinct ADME behavior that may be advantageous for target engagement studies requiring efficient tissue distribution [2].

Drug-likeness Lead Optimization Physicochemical Properties

Recommended Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for FoxO1/BACE1 Pathway Chemotype Expansion

Given that the 3-methylisothiazol-5-yl acetamide core has been validated as a FoxO1-activating scaffold with BACE1-downregulating and Aβ-lowering activity (compound D) [1], the target compound — bearing a chemically distinct succinimidyl N-terminal substituent — can serve as a structurally differentiated SAR probe. Researchers seeking to map the steric and electronic tolerance at the acetamide N-terminus within this chemotype should procure this compound for side-by-side testing with compound D to quantify the impact of the succinimidyl vs. benzoxazolone substitution on FoxO1 binding affinity, BACE1 transcriptional regulation, and downstream Aβ₁₋₄₀/Aβ₁₋₄₂ secretion.

Isothiazole-Specific vs. Thiazole Bioisosteric Comparison in nAChR or CNS Target Profiling

The isothiazole vs. thiazole differentiation is a well-documented determinant of nAChR binding affinity, with class-level evidence showing 10- to 100-fold potency differences between positional isomers [1]. Researchers conducting bioisosteric replacement studies or CNS target panels should source the target compound alongside its thiazole analog to empirically determine the isothiazole contribution to target engagement, selectivity, and functional activity at nAChR subtypes or other CNS targets of interest.

Succinimidyl-Functionalized Scaffold for Covalent Probe or Bioconjugation Chemistry Development

The target compound uniquely combines an isothiazole recognition element with a succinimidyl (2,5-dioxopyrrolidin-1-yl) terminus, a functional group with established utility in covalent inhibitor design and bioconjugation linker chemistry [1]. This dual functionality is absent in all other reported N-(3-methylisothiazol-5-yl)acetamide analogs. Chemical biology groups developing activity-based probes, PROTACs, or covalent fragment libraries may select this compound for chemoselective derivatization at the succinimidyl position while retaining the isothiazole group for target recognition.

Fragment-Based Screening or Low-MW Lead Optimization Starting Point

At MW = 253.28 g/mol with favorable CNS physicochemical descriptors (HBD = 1; HBA = 4; low rotatable bond count) [1], the target compound occupies property space suitable for fragment-based drug discovery (FBDD) and CNS lead optimization programs. Its molecular compactness relative to compound D (MW > 300, additional fused ring system) makes it an attractive fragment-sized entry point for programs prioritizing ligand efficiency and CNS penetration, particularly when an isothiazole-based scaffold is desired for target engagement [2].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.